Medrogestone

Beschreibung

Eigenschaften

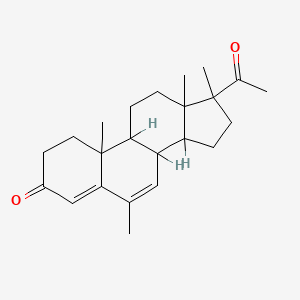

IUPAC Name |

17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFSGRMEEXUOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

977-79-7 | |

| Record name | Metrogestone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Medrogestone in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrogestone, a synthetic progestin, exerts a complex and multifaceted influence on breast cancer cells, primarily through its interaction with steroid hormone receptors. Its mechanism of action is not limited to its progestogenic activity but also involves significant engagement with androgen and glucocorticoid signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in breast cancer cells, with a focus on its effects on cell proliferation, apoptosis, and gene expression. While much of the detailed molecular research has been conducted on the closely related compound medroxyprogesterone acetate (MPA), this guide synthesizes the available data for both compounds to provide a comprehensive overview for researchers in oncology and drug development.

Introduction

This compound is a synthetic derivative of progesterone that has been utilized in various hormonal therapies.[1] Its role in the context of breast cancer is of significant interest due to the complex interplay between steroid hormones and breast tumor biology. The cellular response to this compound is dictated by the expression and activity of the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR) in breast cancer cells. This guide will dissect the known interactions and downstream signaling events initiated by this compound, providing a technical foundation for further research and therapeutic development.

Interaction with Steroid Hormone Receptors

This compound's primary mechanism of action involves binding to and modulating the activity of several nuclear steroid hormone receptors.

Progesterone Receptor (PR) Agonism

As a progestin, this compound is an agonist of the progesterone receptor. Upon binding, the this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the transcriptional regulation of target genes. The consequences of PR activation by progestins in breast cancer are complex, with some studies reporting anti-proliferative effects and others suggesting a potential for proliferation, depending on the cellular context and the presence of other signaling molecules.

Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Engagement

Beyond its progestogenic activity, this compound and its analogue MPA exhibit significant binding and activation of the androgen and glucocorticoid receptors. This "promiscuous" receptor interaction is a critical aspect of its mechanism of action. In some breast cancer cell lines, the anti-proliferative effects of MPA have been attributed more to its androgenic and glucocorticoid activities than its progestogenic effects. For instance, the growth inhibitory effects of MPA in ZR-75-1 human breast cancer cells are thought to be primarily mediated by the AR.

Effects on Cellular Processes

This compound's engagement with multiple steroid receptors translates into significant effects on key cellular processes implicated in cancer progression.

Cell Proliferation

The effect of this compound and MPA on breast cancer cell proliferation is dose-dependent and cell line-specific. High doses of MPA have been shown to inhibit the proliferation of ER+/PR+ breast cancer cell lines such as T-47D, MCF-7, and ZR 75-1.[2] This inhibition is often associated with an accumulation of cells in the G0-G1 phase of the cell cycle.[2]

Table 1: Quantitative Data on the Effect of Medroxyprogesterone Acetate (MPA) on Breast Cancer Cell Proliferation

| Cell Line | Assay | Compound | Concentration for 20% Inhibition of Growth | Effect on Cell Cycle | Reference |

| T-47D | Monolayer Culture | MPA | 0.04 nM | Accumulation in G0-G1 | [2] |

| ZR 75-1 | Monolayer Culture | MPA | >100 nM | Accumulation in G0-G1 | [2] |

| MDA-MB-453 | Cell Growth Assay | MPA | 100 nM | 26-30% inhibition of cell growth | [3] |

| ZR-75-1 | Cell Growth Assay | MPA | 100 nM | 26-30% inhibition of cell growth | [3] |

| T47-D | Cell Growth Assay | MPA | 100 nM | 26-30% inhibition of cell growth | [3] |

Apoptosis

Medroxyprogesterone acetate has been shown to protect progesterone receptor-positive (PgR+) breast cancer cell lines (T47-D, MCF-7) from serum starvation-induced apoptosis. This protective effect is associated with the modulation of apoptosis-related genes.

Table 2: Modulation of Apoptosis-Related Gene Expression by Medroxyprogesterone Acetate (MPA) in PgR+ Breast Cancer Cells

| Gene | Function | Effect of MPA | Reference |

| HRK | Pro-apoptotic | Down-regulated (in the presence of apoptotic stimulus) | |

| BAK1 | Pro-apoptotic | Down-regulated (in the presence of apoptotic stimulus) | |

| BCL2 | Anti-apoptotic | Down-regulated | |

| BCLX-L | Anti-apoptotic | Up-regulated | |

| BCLX-S | Pro-apoptotic | Up-regulated |

Modulation of Gene Expression and Signaling Pathways

This compound influences the expression of a wide array of genes and modulates key signaling pathways involved in breast cancer.

Regulation of Estrogen Metabolism

An important aspect of this compound's action is its ability to modulate the activity of enzymes involved in estrogen metabolism. This compound inhibits sulfatase activity, which is responsible for the conversion of inactive estrone sulfate to active estrone, and can stimulate sulfotransferase activity, which converts estrogens to their inactive sulfated forms.[1] This dual action effectively reduces the levels of active estrogens within breast cancer cells, thereby potentially inhibiting estrogen-driven proliferation.

Table 3: Effect of this compound on Sulfatase and Sulfotransferase Activity in Breast Cancer Cell Lines

| Cell Line | Enzyme | Effect of this compound | IC50 | Reference |

| MCF-7 | Sulfatase | Inhibition | 1.93 µM | [1] |

| T-47D | Sulfatase | Inhibition | 0.21 µM | [1] |

| MCF-7 | Sulfotransferase | Biphasic (stimulation at low doses, no effect at high doses) | - | [1] |

| T-47D | Sulfotransferase | Biphasic (stimulation at low doses, inhibition at high doses) | - | [1] |

Signaling Pathways

The binding of this compound to PR, AR, and GR initiates complex signaling cascades. The diagram below illustrates a generalized workflow for investigating these pathways.

Caption: A generalized workflow for studying the effects of this compound on breast cancer cells.

The following diagram depicts a simplified model of the signaling pathways activated by this compound.

Caption: this compound activates PR, AR, and GR, leading to transcriptional regulation and cellular effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis (Annexin V-FITC/PI) Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

The mechanism of action of this compound in breast cancer cells is intricate, involving a complex interplay between the progesterone, androgen, and glucocorticoid receptors. Its ability to modulate estrogen metabolism further adds to its therapeutic potential. While much of the detailed molecular data comes from studies on its close analog, MPA, the available evidence suggests that this compound's multi-receptor targeting can lead to anti-proliferative and pro-apoptotic effects in specific breast cancer subtypes. A thorough understanding of these mechanisms, particularly the relative contributions of PR, AR, and GR signaling in different breast cancer contexts, is crucial for the strategic development of targeted therapies. Further research is warranted to delineate the specific downstream signaling pathways and gene regulatory networks uniquely modulated by this compound to fully harness its therapeutic potential in breast cancer treatment.

References

- 1. Control of sulfatase and sulfotransferase activities by this compound in the hormone-dependent MCF-7 and T-47D human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells. | Semantic Scholar [semanticscholar.org]

The Discovery and Synthesis of Medrogestone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrogestone is a synthetic progestin, a derivative of 17α-methylprogesterone, that has been utilized in various therapeutic applications, primarily in hormone replacement therapy and for the treatment of gynecological disorders. First described in 1963, its development marked a significant advancement in the field of steroidal pharmaceuticals, offering a potent, orally active alternative to natural progesterone. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Historical Context

This compound, chemically known as 6,17α-dimethyl-4,6-pregnadiene-3,20-dione, was first reported in the scientific literature in 1963.[1] Its development was part of a broader effort in the mid-20th century to synthesize more potent and orally bioavailable progestational agents for therapeutic use. At the time, the native hormone progesterone had limited clinical utility due to its poor oral bioavailability and rapid metabolism. The structural modifications incorporated into the this compound molecule, specifically the introduction of methyl groups at the C6 and C17α positions and a double bond between C6 and C7, were key to enhancing its progestational activity and metabolic stability.

Physicochemical Properties and Pharmacokinetics

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₂O₂ | [2] |

| Molar Mass | 340.50 g/mol | [2] |

| CAS Number | 977-79-7 | [2] |

| Melting Point | Not Reported | |

| Bioavailability | High (oral) | [1] |

| Protein Binding | Not specifically reported for this compound, but progestins are generally highly protein-bound. | |

| Metabolism | Primarily hepatic. | [1] |

| Elimination Half-life | Not specifically reported for this compound. |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from readily available steroid precursors. A key intermediate in this synthesis is 6-methyl-16-dehydropregnenolone acetate. The overall synthetic scheme can be conceptualized as the introduction of the C17α-methyl group and the formation of the 4,6-diene system.

Experimental Protocol for the Synthesis of this compound

The following protocol is a composite of procedures described in the patent literature.[1][3]

Step 1: Preparation of 17α-Methylpregnenolone derivative from 6-methyl-16-dehydropregnenolone acetate

-

Materials: 6-methyl-16-dehydropregnenolone acetate, Lithium metal, Liquid ammonia (anhydrous), Methyl iodide, Anhydrous ether or tetrahydrofuran.

-

Procedure:

-

In a flask equipped with a dry ice condenser and a stirrer, dissolve 6-methyl-16-dehydropregnenolone acetate in a suitable anhydrous solvent like ether or tetrahydrofuran.

-

Cool the solution to -78 °C and add anhydrous liquid ammonia.

-

Add small pieces of lithium metal with vigorous stirring until a persistent blue color is obtained.

-

To the resulting enolate solution, add a solution of methyl iodide in the same anhydrous solvent dropwise.

-

Allow the reaction to proceed for several hours at low temperature.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 17α-methylpregnenolone derivative.

-

Step 2: Oppenauer Oxidation and Dehydrogenation to form this compound

-

Materials: Crude 17α-methylpregnenolone derivative from Step 1, Aluminum isopropoxide, Chloranil, Cyclohexanone, Toluene or other high-boiling inert solvent.

-

Procedure:

-

Dissolve the crude product from Step 1 in an inert solvent such as toluene.

-

Add cyclohexanone and chloranil to the solution.

-

Add a solution of aluminum isopropoxide in the same solvent.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and add a dilute acid (e.g., 2N HCl) to decompose the aluminum complexes.

-

Separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Step 3: Purification of this compound

-

Procedure:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Alternatively, recrystallization from a suitable solvent such as ethanol or isopropanol can be employed to obtain pure crystalline this compound.[3]

-

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] The interaction of this compound with the PR initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of this compound involves its diffusion across the cell membrane and binding to the PR in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, in conjunction with the recruitment of co-activator or co-repressor proteins, modulates the transcription of these genes, thereby altering cellular function.

References

- 1. US3210387A - 60dehydroprogesterones and their preparation - Google Patents [patents.google.com]

- 2. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20060178520A1 - Process for preparing this compound - Google Patents [patents.google.com]

Preliminary In-Vitro Studies of Medrogestone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrogestone, a synthetic progestin, has been the subject of various in-vitro studies to elucidate its mechanism of action and cellular effects. This technical guide provides a comprehensive overview of the existing preliminary in-vitro research on this compound, with a focus on its enzymatic inhibition and impact on androgen metabolism. Due to the limited availability of in-vitro data on this compound's direct effects on cell proliferation, apoptosis, and cell cycle, this guide also references studies on the structurally similar compound, Medroxyprogesterone Acetate (MPA), to provide a broader context for its potential biological activities, with clear distinctions made between the two compounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, summarizing key quantitative data, experimental methodologies, and signaling pathways.

Enzymatic Inhibition by this compound

In-vitro studies have demonstrated that this compound exerts significant inhibitory effects on key enzymes involved in steroid metabolism, particularly in the context of hormone-dependent cancers.

Inhibition of Estrone Sulfatase

This compound has been shown to inhibit the activity of estrone sulfatase, an enzyme that converts estrone sulfate to estrone, a precursor for the potent estrogen, estradiol. This inhibitory action can reduce the local production of estrogens in tissues such as the breast, which is a critical factor in the growth of hormone-dependent cancers.

Experimental Protocol: Estrone Sulfatase Activity Assay

A common method to determine estrone sulfatase activity involves the use of radiolabeled [³H]-estrone sulfate (E1S) as a substrate. The general protocol is as follows:

-

Cell Culture: Human breast cancer cell lines, such as MCF-7 or T-47D, are cultured in a suitable medium until they reach a desired confluency.

-

Incubation: The cells are then incubated with a physiological concentration of [³H]-E1S (e.g., 5 x 10⁻⁹ mol/L) in the presence of varying concentrations of this compound (e.g., 5 x 10⁻⁸ to 5 x 10⁻⁵ mol/L) for a specified period (e.g., 24 hours) at 37°C.

-

Steroid Extraction: Following incubation, the medium and cells are collected, and steroids are extracted using an organic solvent such as diethyl ether.

-

Chromatography: The extracted steroids are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the fractions corresponding to estrone and estradiol is measured using a scintillation counter to determine the extent of E1S conversion and its inhibition by this compound. The half-maximal inhibitory concentration (IC50) is then calculated.

Quantitative Data: Inhibition of Estrone Sulfatase by this compound

| Cell Line | IC50 of this compound (µmol/L) | Reference |

| MCF-7 | 1.93 | [1] |

| T-47D | 0.21 | [1] |

Modulation of Estrogen Sulfotransferase Activity

In addition to inhibiting sulfatase, this compound has been observed to have a biphasic effect on estrogen sulfotransferase, an enzyme that inactivates estrogens by converting them into estrogen sulfates. At lower concentrations, this compound stimulates this enzyme, while at higher concentrations, it can be inhibitory.[1]

Quantitative Data: Effect of this compound on Estrogen Sulfotransferase Activity

| Cell Line | This compound Concentration (mol/L) | Effect on Sulfotransferase Activity | Reference |

| MCF-7 | 5 x 10⁻⁸ | +73.5% stimulation | [1] |

| MCF-7 | 5 x 10⁻⁷ | +52.7% stimulation | [1] |

| MCF-7 | 5 x 10⁻⁶ - 5 x 10⁻⁵ | No significant effect | [1] |

| T-47D | 5 x 10⁻⁸ | +84.5% stimulation | [1] |

| T-47D | 5 x 10⁻⁷ | +62.6% stimulation | [1] |

| T-47D | 5 x 10⁻⁵ | -31.5% inhibition | [1] |

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

Several studies have indicated that various progestins, including this compound, are potent inhibitors of 17β-HSD, the enzyme responsible for the conversion of the weak estrogen estrone to the highly potent estradiol.[2][3] This action further contributes to the reduction of active estrogens in target tissues. While the inhibitory effect of this compound on 17β-HSD is documented, specific IC50 values from these preliminary studies are not available.

Signaling Pathway: this compound's Impact on Estrogen Metabolism

Effects on Androgen Metabolism and Release

In-vitro studies using rat reproductive tissues have shown that this compound can significantly inhibit the release and metabolism of androgens.

Experimental Protocol: In-Vitro Androgen Release Assay

This protocol is based on studies investigating the effect of this compound on testosterone and dihydrotestosterone (DHT) release from minced rat reproductive tissues.

-

Tissue Preparation: Testes, epididymis, and ventral prostate from male rats are minced into small fragments.

-

Incubation: The minced tissues are incubated in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer) in a metabolic shaker at 37°C under a gas mixture of 95% O₂ and 5% CO₂.

-

Treatment: this compound is added to the incubation medium at various concentrations (e.g., 10 µM and 50 µM). In some experiments, human chorionic gonadotropin (hCG) is used to stimulate testosterone production.

-

Sample Collection: Aliquots of the incubation medium are collected at specific time points.

-

Hormone Quantification: The concentrations of testosterone and DHT in the medium are measured using radioimmunoassay (RIA).

Quantitative Data: Inhibition of Androgen Release by this compound

| Tissue | This compound Concentration (µM) | Effect on Testosterone Release | Effect on DHT Release | Reference |

| Rat Testes | 10 | Significant Inhibition | Significant Inhibition | |

| Rat Testes | 50 | Significant Inhibition | Significant Inhibition | |

| Rat Caput Epididymis | 10-50 | Significant Inhibition | Significant Inhibition | |

| Rat Ventral Prostate | 10-50 | Significant Inhibition | Significant Inhibition |

Experimental Workflow: In-Vitro Androgen Release Assay

Effects on Cell Proliferation, Apoptosis, and Cell Cycle: Insights from Medroxyprogesterone Acetate (MPA) Studies

Direct in-vitro studies detailing the effects of this compound on cell proliferation, apoptosis, and cell cycle are limited in the current scientific literature. However, extensive research has been conducted on Medroxyprogesterone Acetate (MPA), a structurally related progestin. These studies provide valuable insights into the potential mechanisms through which this compound might act, though it is crucial to note that these findings are not directly transferable and require specific investigation for this compound.

Cell Proliferation

In-vitro studies on various cancer cell lines have shown that MPA can have both stimulatory and inhibitory effects on cell proliferation, often depending on the cell type and the presence of hormone receptors. For instance, in some breast cancer cell lines, MPA has been shown to inhibit growth, particularly in estrogen receptor-positive and progesterone receptor-positive cells.

Apoptosis

MPA has been reported to protect progesterone receptor-positive breast cancer cell lines from apoptosis induced by serum starvation. This protective effect is associated with the modulation of apoptosis-related genes.

Cell Cycle

MPA has been shown to induce cell cycle arrest in the G0/G1 phase in some cancer cell lines, thereby inhibiting their proliferation. This effect is often mediated by the modulation of cell cycle regulatory proteins.

Disclaimer: The information presented in this section is based on studies of Medroxyprogesterone Acetate (MPA) and is provided for contextual purposes only. The effects of this compound on cell proliferation, apoptosis, and cell cycle require direct in-vitro investigation.

Conclusion

The preliminary in-vitro studies on this compound highlight its significant role as an inhibitor of key enzymes in steroid metabolism, particularly estrone sulfatase and 17β-hydroxysteroid dehydrogenase. Furthermore, it demonstrates a clear inhibitory effect on androgen release in reproductive tissues. These findings suggest that this compound's therapeutic potential, particularly in hormone-dependent conditions, may be mediated through the modulation of local steroid hormone levels.

While detailed in-vitro data on this compound's direct impact on fundamental cellular processes such as proliferation, apoptosis, and cell cycle progression are currently scarce, the extensive research on the related compound MPA suggests potential avenues for future investigation. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to establish a comprehensive in-vitro profile, which will be invaluable for its continued development and clinical application.

References

The Pharmacokinetics and Metabolism of Medrogestone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrogestone is a synthetic progestin that has been utilized in various hormonal therapies. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its effective and safe use in clinical practice and for the development of new therapeutic applications. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

This compound is characterized by rapid and virtually complete absorption following oral administration. It is extensively bound to plasma proteins and has a relatively long elimination half-life.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound based on available data from human studies.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~100% | [1] |

| Time to Peak Concentration (Tmax) | Not explicitly stated | |

| Peak Serum Concentration (Cmax) | 10 - 15 ng/mL (after a 10 mg oral dose) | [1] |

| Protein Binding | 95% | [1] |

| - Albumin | 90% | [1] |

| - Corticosteroid-Binding Globulin (CBG) | 3% | [1] |

| - Sex Hormone-Binding Globulin (SHBG) | 2% | [1] |

| Distribution Half-Life (t½α) | 4 hours | [1] |

| Elimination Half-Life (t½β) | 35 - 36 hours | [1] |

Metabolism of this compound

The primary metabolic pathway for this compound is hydroxylation.[1] While specific studies detailing the exact hydroxylated metabolites of this compound are limited, significant insights can be drawn from the extensively studied, structurally similar progestin, Medroxyprogesterone Acetate (MPA). The metabolism of MPA is predominantly mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of various hydroxylated metabolites.[2] It is highly probable that this compound undergoes a similar metabolic fate.

Proposed Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway of this compound, based on the known metabolism of similar progestins.

Experimental Protocols

Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)

This section outlines a representative methodology for the quantitative analysis of this compound in human serum, based on established HPLC techniques.

1. Sample Preparation:

-

To 1 mL of serum, add an internal standard (e.g., a structurally similar steroid not present endogenously).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., 5 mL of diethyl ether).

-

Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 50 µL.

3. Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in blank serum.

-

Process the standards and samples as described in the sample preparation section.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

The following diagram illustrates the general workflow for this analytical procedure.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol describes a general procedure for investigating the metabolism of this compound using human liver microsomes, a common in vitro model for studying drug metabolism.

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the following incubation mixture on ice:

-

Human liver microsomes (final concentration 0.5 mg/mL).

-

This compound (dissolved in a minimal amount of organic solvent, e.g., acetonitrile, final concentration 1 µM).

-

Phosphate buffer (pH 7.4) to make up the final volume.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation and Termination of the Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

3. Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant for the disappearance of the parent drug (this compound) and the formation of metabolites using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

4. Data Analysis:

-

Calculate the rate of metabolism from the depletion of this compound over time.

-

Identify potential metabolites by comparing the mass spectra of the samples with control incubations (e.g., incubations without NADPH or with heat-inactivated microsomes).

The following diagram outlines the key steps in an in vitro metabolism study.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound. The high oral bioavailability and long elimination half-life are key pharmacokinetic features. The primary route of metabolism is hydroxylation, likely mediated by CYP3A4. The provided experimental protocols offer a foundation for the analytical quantification and in vitro metabolic profiling of this compound, which are essential for further research and clinical development. Future studies should focus on the definitive identification of this compound's metabolites and the elucidation of their pharmacological activity.

References

- 1. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Medrogestone's Impact on Endometrial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of medrogestone and other progestins on endometrial cell proliferation, drawing from a comprehensive review of preclinical and clinical research. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of gynecology and oncology.

Executive Summary

This compound, a synthetic progestin, exerts a significant inhibitory effect on the proliferation of endometrial cells. This effect is primarily mediated through its interaction with progesterone receptors (PRs), leading to a cascade of molecular events that culminate in cell cycle arrest and apoptosis. This guide summarizes the quantitative data from key studies, details the experimental protocols used to elicit these findings, and provides visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly supports the role of this compound and other progestins in managing endometrial hyperplasia and cancer, although mechanisms of resistance are an active area of investigation.

Quantitative Data on the Effects of Progestins on Endometrial Cell Proliferation

The following tables summarize the dose-dependent effects of progestins on endometrial cell growth, cell cycle distribution, and apoptosis from various in vitro studies.

Table 1: Dose-Dependent Inhibition of Endometrial Cancer Cell Growth by Progestins

| Cell Line | Progestin | Concentration | Growth Inhibition (%) | Reference |

| Ishikawa (PR-B transfected) | Medroxyprogesterone Acetate (MPA) | 1 x 10⁻⁶ M | 34% on day 6 | [1] |

| IK-90 (Ishikawa subline) | Promegestone | 1 nM - 1 µM | Dose-dependent reduction | [2] |

| Endometrial Stromal Cells | Medroxyprogesterone Acetate (MPA) | Not specified | Significant antiproliferative effect | [3] |

| HEC-1, KLE, UM-EC-1, RL95-2 | Medroxyprogesterone Acetate (MPA) | 0.1 - 10 µM | No significant sensitivity | [4] |

| Ishikawa & HHUA | Megestrol Acetate | >10 nmol/L | Significant reduction | [5] |

Table 2: Effect of Progestins on Cell Cycle Distribution and Apoptosis in Endometrial Cancer Cells

| Cell Line | Progestin | Effect | Key Findings | Reference |

| Ishikawa & HHUA | Megestrol Acetate (10 nmol/L) | Cell Cycle Arrest | Induces irreversible G1 arrest. | [5] |

| Ishikawa (PR-B transfected) | Medroxyprogesterone Acetate (MPA) (1 x 10⁻⁶ M) | Upregulation of CDKIs | Stimulated p21 and p27 accumulation. | [1] |

| Endometrial Carcinoma Cells | Progestins | Apoptosis | Increased expression of Fas and FasL. | [6] |

| Eutopic Endometrium (Endometriosis) | Depot Medroxyprogesterone Acetate (DMPA) | Apoptosis | Enhanced cell apoptosis. | |

| ECC1 | Medroxyprogesterone Acetate (MPA) | Apoptosis | Significant increase in apoptosis. | [7] |

Signaling Pathways Modulated by this compound

This compound's antiproliferative effects are orchestrated through complex signaling pathways, primarily initiated by its binding to progesterone receptors.

Progesterone Receptor-Mediated Signaling

Upon binding to this compound, the progesterone receptor (PR) translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in cell cycle control and apoptosis. A key pathway involves the upregulation of the Forkhead box protein O1 (FOXO1), which in turn increases the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][8] These proteins halt the cell cycle at the G1 phase, thereby inhibiting proliferation.[5]

Caption: Progesterone Receptor (PR) Signaling Pathway.

PI3K/AKT/mTOR Pathway and Progestin Resistance

In some cases, endometrial cancer cells can develop resistance to progestin therapy. One of the mechanisms implicated in this resistance is the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[9][10] This pathway promotes cell proliferation and survival, and its activation can counteract the inhibitory effects of progestins.[9][10] Inhibition of mTOR has been shown to restore sensitivity to progestins in resistant cells, suggesting a potential therapeutic strategy.[9]

Caption: PI3K/AKT/mTOR Pathway in Progestin Resistance.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature on the effects of this compound on endometrial cells.

Cell Culture and Proliferation Assay

This protocol outlines the steps for culturing endometrial cancer cells and assessing the impact of this compound on their proliferation.

Caption: Experimental Workflow for Cell Proliferation Assay.

Methodology:

-

Cell Culture: Human endometrial cancer cell lines (e.g., Ishikawa, HHUA) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or other progestins) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for different time points (e.g., 24, 48, 72, 96 hours).

-

Proliferation Assay:

-

MTT Assay: MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution. The absorbance is then measured at a specific wavelength (e.g., 570 nm).

-

[³H]-Thymidine Incorporation Assay: [³H]-thymidine is added to the culture medium for the final few hours of incubation. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.[2][3]

-

-

Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of endometrial cells.

Caption: Experimental Workflow for Cell Cycle Analysis.

Methodology:

-

Cell Culture and Treatment: Endometrial cells are cultured and treated with this compound as described in the proliferation assay protocol.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[5]

Apoptosis Assay (TUNEL Assay)

This protocol describes the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in endometrial cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100.

-

TUNEL Staining: The cells are incubated with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP, following the manufacturer's instructions. This labels the fragmented DNA characteristic of apoptotic cells.

-

Counterstaining: The cell nuclei are counterstained with a DNA-specific stain such as DAPI.

-

Microscopy: The stained cells are visualized using a fluorescence microscope.

-

Quantification: The apoptotic index is determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Conclusion and Future Directions

The collective evidence robustly demonstrates that this compound and other progestins inhibit the proliferation of endometrial cells through mechanisms involving progesterone receptor-mediated cell cycle arrest and induction of apoptosis. The signaling pathways involving FOXO1, p21, and p27 are central to these antiproliferative effects. However, the emergence of progestin resistance, often linked to the PI3K/AKT/mTOR pathway, presents a clinical challenge.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of progestin resistance to identify novel therapeutic targets.

-

Developing combination therapies, such as co-administration of progestins with mTOR inhibitors, to overcome resistance.

-

Identifying biomarkers that can predict patient response to progestin therapy, enabling a more personalized treatment approach.

A deeper understanding of these areas will be critical for optimizing the use of this compound and other progestins in the management of endometrial pathologies.

References

- 1. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Growth inhibition by progestins in human endometrial cancer cells with progesterone receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct effects of medroxyprogesterone acetate, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progestin Resistance and Corresponding Management of Abnormal Endometrial Hyperplasia and Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth of poorly differentiated endometrial carcinoma is inhibited by combined action of medroxyprogesterone acetate and the Ras inhibitor Salirasib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Anti-Androgenic Properties of Medrogestone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medrogestone, a synthetic progestin, exhibits significant anti-androgenic properties, positioning it as a molecule of interest for therapeutic strategies targeting androgen-dependent pathologies. This technical guide provides a comprehensive overview of the anti-androgenic profile of this compound, detailing its mechanism of action, presenting available quantitative data, outlining key experimental methodologies for its assessment, and visualizing relevant biological and experimental pathways. The primary mode of action for this compound's anti-androgenic effects is through competitive inhibition of the androgen receptor (AR), supplemented by its inhibitory effects on 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).

Mechanism of Action

This compound exerts its anti-androgenic effects through a multi-faceted approach, primarily by direct interaction with the androgen receptor and by modulating androgen metabolism.

2.1 Competitive Androgen Receptor Antagonism

The principal mechanism underlying this compound's anti-androgenic activity is its ability to act as a competitive antagonist at the androgen receptor.[1] In target tissues, androgens like testosterone and DHT bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequently inhibiting the downstream transcriptional activation of target genes.[1]

Caption: Androgen receptor signaling pathway and competitive inhibition by this compound.

2.2 Inhibition of 5α-Reductase

In addition to its direct action on the AR, this compound has been shown to inhibit the activity of 5α-reductase.[2] This enzyme is critical for the conversion of testosterone to dihydrotestosterone, which has a significantly higher binding affinity for the androgen receptor. By inhibiting 5α-reductase, this compound reduces the intracellular concentration of the most potent androgen, thereby diminishing the overall androgenic signal in target tissues such as the prostate.

Quantitative Data on Anti-Androgenic Properties

Table 1: In Vitro Androgen Receptor Binding and Activity

| Parameter | Species/System | Method | Result | Reference |

| Androgen Receptor Binding | Mouse Kidney Cytosol | Competitive Binding Assay | Direct inhibition of [3H]testosterone binding | [1] |

| Androgen Receptor Binding | Rat Prostate & Seminal Vesicle | Competitive Binding Assay | Inhibition of nuclear androgen accumulation and receptor binding | [1] |

| Ki / IC50 | Not Specified | Not Specified | Data not available in reviewed literature |

Table 2: In Vivo Anti-Androgenic Activity (Hershberger Assay)

| Species | Endpoint | Treatment | Result | Reference |

| Rat | Prostate and Seminal Vesicle Weight | This compound + Testosterone | Inhibition of testosterone-induced growth | [1] |

| Quantitative Data | Not Specified | Not Specified | Specific quantitative data from a standardized Hershberger assay for this compound was not found in the reviewed literature. |

Table 3: In Vitro 5α-Reductase Inhibitory Activity

| System | Method | Concentration | Result | Reference |

| Rat Ventral Prostate Nuclei | In vitro conversion of Testosterone to DHT | 1 x 10-5 M to 1 x 10-4 M | Dose-dependent decrease in DHT formation | [2] |

| Rat Testes, Epididymis, and Ventral Prostate | In vitro release of T and DHT | 10 µM and 50 µM | Significant inhibition of testosterone and DHT release | [3] |

| IC50 | Not Specified | Not Specified | Data not available in reviewed literature |

Experimental Protocols

4.1 Competitive Androgen Receptor Binding Assay

This in vitro assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Caption: Workflow for a competitive androgen receptor binding assay.

Methodology:

-

Receptor Source Preparation: A cytosolic fraction containing androgen receptors is prepared from the ventral prostates of castrated rats.

-

Ligand Preparation: A stock solution of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is prepared. Serial dilutions of the test compound (this compound) are also prepared.

-

Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound. A control group with only the radioligand and another with the radioligand and an excess of unlabeled androgen (for non-specific binding) are included.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction is terminated, and unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding a dextran-coated charcoal suspension followed by centrifugation.

-

Quantification: The radioactivity of the supernatant (containing the receptor-bound radioligand) is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by this compound is plotted against its concentration. The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

4.2 Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test (OECD Test Guideline 441) to assess the androgenic or anti-androgenic properties of a substance.[4][5]

Caption: Workflow of the Hershberger bioassay for anti-androgenic activity.

Methodology:

-

Animal Preparation: Immature male rats (approximately 42 days old) are castrated to remove the endogenous source of androgens. The animals are allowed to recover for at least 7 days.

-

Dosing: The castrated rats are randomly assigned to treatment groups. For assessing anti-androgenic activity, all groups except the vehicle control receive a daily dose of testosterone propionate (TP) to stimulate the growth of androgen-dependent tissues. The test groups receive TP concurrently with different doses of this compound. A positive control group receiving TP and a known anti-androgen (e.g., flutamide) is also included. Dosing is typically for 10 consecutive days.

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Data Analysis: The weights of the androgen-dependent tissues from the this compound-treated groups are statistically compared to the group that received TP alone. A statistically significant decrease in the weight of two or more of these tissues indicates anti-androgenic activity.

Conclusion

This compound demonstrates clear anti-androgenic properties, primarily through competitive antagonism of the androgen receptor and inhibition of 5α-reductase. While qualitative evidence for these mechanisms is strong, there is a notable lack of publicly available, standardized quantitative data, such as androgen receptor binding affinities (Ki or IC50 values) and comprehensive results from the Hershberger bioassay. The detailed experimental protocols provided in this guide offer a framework for generating such data, which would be invaluable for a more precise characterization of this compound's anti-androgenic potency and for informing its potential clinical applications in androgen-dependent conditions. Further research to quantify these parameters is highly recommended for a complete understanding of this compound's pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of testosterone metabolism by this compound in rat ventral prostate in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Colprone on in vitro release of androgens from the reproductive organs of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Medrogestone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrogestone is a synthetic progestin that has been utilized in various therapeutic areas, primarily in the management of gynecological disorders and as a component of menopausal hormone therapy. Structurally a derivative of 17-methylprogesterone, its development marked an effort to create a potent, orally active progestogen with a favorable therapeutic profile. This technical guide provides an in-depth exploration of the history of this compound's development, from its initial synthesis to its preclinical and clinical evaluation. Particular emphasis is placed on its pharmacological properties, experimental methodologies, and the signaling pathways through which it exerts its effects.

Chemical Synthesis

The synthesis of this compound, chemically known as 6,17α-dimethyl-4,6-pregnadiene-3,20-dione, involves a multi-step process starting from readily available steroid precursors. A detailed method for its preparation is outlined in U.S. Patent 3,170,936. The process begins with 17α-methyl-17β-carbomethoxyandrost-5-en-3β-ol, which undergoes a series of reactions including oxidation, acetylation, and Grignard reaction to introduce the necessary functional groups. The final steps involve the formation of the diene system at the C4 and C6 positions to yield this compound.

Experimental Protocol: Synthesis of 6,17α-dimethyl-4,6-pregnadiene-3,20-dione

A patented method for the synthesis of this compound involves the following key transformations[1]:

-

Formation of a Trihydroxy Intermediate: 17α-methyl-17β-carbomethoxyandrost-5-en-3β-ol is treated with hydrogen peroxide in formic acid to yield 3β,5α,6β-trihydroxy-17α-methyl-17β-carbomethoxyandrostane.

-

Oxidation and Acetylation: The resulting triol is oxidized with an N-halo-imide, such as N-bromosuccinimide, and the crude product is acetylated to form 3β-acetoxy-5α-hydroxy-17α-methyl-17β-carbomethoxyandrostan-6-one.

-

Grignard Reaction: The acetylated intermediate is reacted with a methyl magnesium halide (e.g., methyl magnesium bromide) to produce 3β,5α,6β-trihydroxy-6β,17α-dimethylpregnan-20-one.

-

Oxidation: The resulting compound is oxidized using a hexavalent chromium agent to yield 5α,6β-dihydroxy-6α,17α-dimethylpregnane-3,20-dione.

-

Dehydration: Finally, treatment with concentrated hydrochloric acid in an ethanol solution leads to the formation of 6,17α-dimethyl-4,6-pregnadiene-3,20-dione (this compound).

Preclinical Development

Preclinical studies in animal models were crucial in elucidating the pharmacological profile of this compound. Early research in rats demonstrated its potent progestational activity.

Pharmacodynamics

In preclinical trials, this compound was found to possess approximately four times the progestational activity of progesterone in ovariectomized rats. It was also shown to be effective in maintaining pregnancy and preventing ovulation in these animal models. Notably, this compound exhibited marked anti-androgenic effects without demonstrating any significant androgenic, estrogenic, or anti-inflammatory properties[2].

Due to the limited publicly available preclinical data specifically for this compound, data for the structurally similar progestin, Medroxyprogesterone Acetate (MPA), is often considered for comparative purposes. MPA has been shown to bind to the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), which contributes to its complex pharmacological profile[3][4][5].

Pharmacokinetics

Pharmacokinetic studies in humans have revealed that this compound is rapidly absorbed following oral administration, with a bioavailability of nearly 100%. Peak serum concentrations of 10-15 ng/mL are typically reached after a 10 mg dose. The elimination half-life is approximately 36 hours. This compound is highly bound to plasma proteins, primarily albumin, with minor binding to corticosteroid-binding globulin and sex hormone-binding globulin[2].

Receptor Binding and Mechanism of Action

As a progestin, the primary mechanism of action of this compound is through its interaction with the progesterone receptor (PR). Binding to the PR initiates a cascade of molecular events that modulate gene expression in target tissues. The progestational effects of this compound are responsible for its therapeutic applications in regulating the menstrual cycle and managing endometrial disorders[2].

Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate (MPA)

| Receptor | Ligand | Relative Binding Affinity (%) | Ki (nM) | Reference |

| Glucocorticoid Receptor | Dexamethasone | 100 | - | [6] |

| Medroxyprogesterone Acetate | 42 | 10.8 | [6][9] | |

| Cortisol | 25 | - | [6] | |

| Androgen Receptor | Dihydrotestosterone (DHT) | - | 0.18 | [4] |

| Medroxyprogesterone Acetate | - | 3.6 | [4] |

Note: This table presents data for Medroxyprogesterone Acetate (MPA) due to the lack of available quantitative binding data for this compound. MPA is structurally similar to this compound and provides an indication of potential cross-reactivity.

Experimental Protocol: Competitive Receptor Binding Assay

A general protocol for determining the binding affinity of a compound like this compound to a steroid receptor involves a competitive binding assay.

-

Preparation of Receptor Source: A source of the target receptor (e.g., cell lysates from tissues or cell lines expressing the receptor, or purified recombinant receptor) is prepared.

-

Radioligand Incubation: A known concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [3H]progesterone for the PR, [3H]dexamethasone for the GR) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand using methods such as filtration or charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.

Signaling Pathways

The signaling pathways activated by this compound are primarily initiated by its binding to the progesterone receptor. This interaction can lead to both genomic and non-genomic effects.

Genomic Signaling

The classical genomic pathway involves the binding of the this compound-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of the progestin.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These are mediated by membrane-associated progesterone receptors and can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The extent to which this compound utilizes these non-genomic pathways is an area of ongoing research.

Clinical Development

This compound has been clinically evaluated for various gynecological conditions, including secondary amenorrhea. Clinical trials have been designed to assess its efficacy and safety in inducing withdrawal bleeding in women with this condition.

Clinical Trial Design for Secondary Amenorrhea (General Example)

A typical clinical trial to evaluate the efficacy of this compound for secondary amenorrhea would likely involve the following elements:

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Premenopausal women with a diagnosis of secondary amenorrhea (absence of menstruation for at least three months).

-

Intervention: Participants would be randomly assigned to receive either this compound (e.g., 5-10 mg daily) or a placebo for a defined period (e.g., 10 days).

-

Primary Outcome: The primary endpoint would be the occurrence of withdrawal bleeding within a specified timeframe after cessation of treatment.

-

Secondary Outcomes: Secondary endpoints could include the duration and amount of bleeding, changes in hormone levels, and the incidence of adverse events.

While specific, detailed results from large-scale clinical trials of this compound for amenorrhea are not extensively reported in readily accessible literature, its use in clinical practice for this indication is established[10][11]. The efficacy of progestins in inducing withdrawal bleeding in estrogen-primed anovulatory women is a well-established principle in gynecology.

Conclusion

The development of this compound represents a step in the evolution of synthetic progestins, offering a potent, orally active option for the management of various gynecological conditions. Its pharmacological profile is characterized by strong progestational and anti-androgenic effects. While a significant body of research exists for the closely related compound Medroxyprogesterone Acetate, further detailed quantitative studies on this compound's receptor binding profile and its engagement of non-genomic signaling pathways would provide a more complete understanding of its molecular pharmacology. Nevertheless, its established clinical use underscores its therapeutic value in women's health.

References

- 1. Amenorrhea frequency with continuous combined hormone replacement therapy: a retrospective analysis. Menopause Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effectiveness of Cyclofem in the treatment of depot medroxyprogesterone acetate induced amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

Medrogestone's Impact on Hormone-Dependent Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrogestone, a synthetic progestin, and its close analog medroxyprogesterone acetate (MPA), have demonstrated significant effects on the proliferation and progression of hormone-dependent cancers, including those of the breast, endometrium, and prostate. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound and MPA in these malignancies. The document summarizes key quantitative data in structured tables, details experimental protocols for crucial assays, and provides visualizations of the core signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Hormone-dependent cancers are a significant global health concern, with breast, endometrial, and prostate cancers being among the most prevalent.[1] These malignancies are characterized by their reliance on steroid hormones, such as estrogens and androgens, for growth and survival. Consequently, therapies that target hormone signaling pathways are a cornerstone of treatment for these cancers.[1]

This compound is a synthetic progestin, a class of drugs that mimic the activity of the natural hormone progesterone.[2] It acts as an agonist for the progesterone receptor (PR) and also exhibits weak anti-androgenic properties.[2] Due to the limited availability of specific research on this compound, this guide also extensively reviews the literature on medroxyprogesterone acetate (MPA), a structurally and functionally similar progestin that has been more widely studied. MPA has been used in the treatment of breast, endometrial, and kidney cancer.[3]

The therapeutic effects of these progestins in hormone-dependent cancers are multifaceted and context-dependent, involving direct interactions with steroid hormone receptors, modulation of downstream signaling pathways, and alterations in the expression of genes controlling cell cycle progression and apoptosis. This guide aims to provide a detailed technical overview of these mechanisms, supported by quantitative data and experimental protocols.

Mechanism of Action in Hormone-Dependent Cancers

The primary mechanism of action of this compound and MPA involves their interaction with steroid hormone receptors, namely the progesterone receptor (PR), androgen receptor (AR), and to a lesser extent, the glucocorticoid receptor (GR). The specific receptor interactions and downstream effects can vary depending on the cancer type and the hormone receptor profile of the tumor cells.

Breast Cancer

In breast cancer, the effects of this compound and MPA are highly dependent on the expression of estrogen receptors (ER) and progesterone receptors (PR).

-

ER-Positive/PR-Positive Breast Cancer: In breast cancer cells that express both ER and PR, the anti-proliferative effects of MPA are predominantly mediated through the progesterone receptor.[4] this compound has been shown to inhibit the conversion of estrone sulfate to the more potent estradiol in MCF-7 and T-47D breast cancer cell lines, thereby reducing the estrogenic stimulus for cell growth.[5] High concentrations of this compound, along with other progestins, can also decrease the binding capacity of estradiol to its receptor. At high doses, progestins can inhibit the proliferation of ER+/PR+ breast cancer cells by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This is often associated with a decrease in the proportion of cells in the S-phase.[2] However, some studies suggest a biphasic response, where low doses of MPA may stimulate proliferation, while higher doses are inhibitory.[6][7] This stimulatory effect at low concentrations may be linked to the upregulation of cyclin D1.[6][7]

-

ER-Negative/PR-Negative Breast Cancer: In breast cancer cells lacking both ER and PR, MPA can still exert anti-proliferative effects, primarily through the androgen receptor (AR).[8] For example, in the MFM-223 breast cancer cell line, which is ER-/PR- but has high levels of AR, MPA inhibits proliferation in a manner comparable to the potent androgen dihydrotestosterone (DHT).[8] This effect can be blocked by antiandrogens, confirming the involvement of the AR.[8]

Endometrial Cancer

This compound has been evaluated in clinical trials for the treatment of endometrial carcinoma.[9] Progestin therapy is a treatment option for advanced or recurrent endometrial cancer, particularly for well-differentiated tumors that are progesterone receptor-positive.[10][11] The response rate to oral MPA in advanced or recurrent endometrial carcinoma has been observed to be between 15% and 25%.[10] The mechanism of action in endometrial cancer involves the activation of PR, which leads to the induction of cyclin-dependent kinase inhibitors like p21 and p27, resulting in reduced cell proliferation. Progesterone, acting through its receptors, can also inhibit cancer cell invasion.[6]

Prostate Cancer

The role of progestins in prostate cancer is primarily linked to their anti-androgenic activity. This compound's structural similarity to testosterone allows it to compete for binding to the androgen receptor in prostate cells.[12] This competitive inhibition can diminish the response of tumor cells to endogenous androgens. Additionally, this compound may suppress the production of gonadotropic hormones, leading to a secondary reduction in testosterone levels.[12] High doses of MPA have shown some efficacy in patients with advanced, therapy-resistant prostate cancer.[13]

Quantitative Data on the Effects of this compound and MPA

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound and MPA on hormone-dependent cancer cells.

Table 1: In Vitro Effects of this compound and MPA on Cancer Cell Proliferation and Viability

| Compound | Cancer Type | Cell Line | Assay | Concentration | Effect | Reference |

| This compound | Breast Cancer | MCF-7 | Estrone Sulfatase Activity | 1.93 µM | IC50 for inhibition of E1S to E2 conversion | [5] |

| This compound | Breast Cancer | T-47D | Estrone Sulfatase Activity | 0.21 µM | IC50 for inhibition of E1S to E2 conversion | [5] |

| MPA | Breast Cancer | T-47D | Proliferation | 0.04 nM | 20% inhibition of growth | [2] |

| MPA | Breast Cancer | ZR-75-1 | Proliferation | >100 nM | 20% inhibition of growth | [2] |

| MPA | Breast Cancer | MFM-223 (ER-/PR-) | Proliferation | 10 nM | Effective inhibition of proliferation | [8] |

| MPA | Endometrial Cancer | ECC1 | Cell Viability | 50 µM | ~62% reduction in cell number | [14] |

| MPA | Endometrial Cancer | USPC1 | Cell Viability | 50 µM | ~32% reduction in cell number | [14] |

Table 2: In Vivo and Clinical Efficacy of this compound and MPA

| Compound | Cancer Type | Study Type | Dosage | Response Rate | Reference |

| MPA | Endometrial Cancer | Clinical Trial (Advanced/Recurrent) | 200 mg/day (oral) | 25% (Complete + Partial) | [10] |

| MPA | Endometrial Cancer | Clinical Trial (Advanced/Recurrent) | 1000 mg/day (oral) | 15% (Complete + Partial) | [10] |

| MPA | Breast Cancer | Clinical Trial (Advanced) | ≥500 mg/day (i.m.) | ~30% objective remission | [13] |

| MPA | Breast Cancer | Xenograft (BT-474 cells) | 50 mg/kg | Inhibition of tumor progression | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation based on the metabolic activity of cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, T-47D, ECC1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

This compound or MPA stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound or MPA in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis for Hormone Receptors and Cell Cycle Proteins